1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(piperidine-1-carbonyl)-1,4-diazepan-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c22-16(18-8-3-1-4-9-18)20-12-7-13-21(15-14-20)17(23)19-10-5-2-6-11-19/h1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOLYMWTFULQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCCN(CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Seven Membered Nitrogen Heterocycles in Synthetic Methodologies
Seven-membered nitrogen heterocycles, such as azepanes and diazepanes, are foundational structures in numerous biologically active compounds. nih.gov Their synthesis, however, presents distinct challenges compared to their five- and six-membered counterparts due to less favorable entropic and enthalpic factors during cyclization. Over the years, organic chemists have developed a diverse array of synthetic strategies to efficiently construct these medium-sized rings.
Methodologies for forming these frameworks are varied and continue to evolve. taylorfrancis.com Traditional methods often involve ring-closing reactions of linear precursors. More advanced and recent approaches include metal-free domino reactions, photochemical irradiations, and transition-metal-catalyzed cyclizations. nih.govtandfonline.com For instance, N-propargylamines have emerged as versatile building blocks for creating 1,4-diazepane cores through atom-economical routes. rsc.orgresearchgate.net The development of nanocatalysts has also provided efficient and modular routes for preparing these valuable intermediates. taylorfrancis.com
Table 1: Selected Synthetic Methodologies for Seven-Membered Nitrogen Heterocycles
| Methodology | Description | Key Features |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Utilizes ruthenium or molybdenum catalysts to form a cyclic alkene from a diene precursor, which is then reduced. | High functional group tolerance; versatile for complex structures. |
| Reductive Amination | Intramolecular reaction between an amine and an aldehyde or ketone within the same molecule to form the heterocyclic ring. | Common and reliable method for saturated heterocycles. |
| Palladium-Catalyzed Cyclization | Intramolecular C-N bond formation, often involving an aryl halide and an amine. | Effective for constructing benzodiazepine (B76468) and related fused systems. |
| Photochemical Reactions | Use of light to induce cyclization, often through rearrangements or valence isomerization. tandfonline.com | Access to unique reactivity and molecular complexity. tandfonline.com |
| Hydrogen Borrowing Catalysis | Ruthenium(II) catalysts enable the coupling of diols and diamines to form diazepanes. | Environmentally friendly and efficient, producing water as the main byproduct. |
These varied synthetic strategies underscore the importance of the seven-membered nitrogen heterocycle scaffold and the ongoing innovation aimed at accessing these structures efficiently and with high degrees of control.
Significance of Dicarbonyl Substituted Piperidine and Diazepane Frameworks
The molecular architecture of 1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane is a composite of three distinct and significant structural motifs: the 1,4-diazepane ring, the piperidine (B6355638) ring, and the amide (carbonyl) linkage. The strategic combination of these components is a central theme in modern drug design.
The 1,4-diazepane core is a flexible seven-membered ring that can adopt multiple conformations, allowing it to interact with biological targets in a three-dimensional manner. Derivatives of this ring system are known to exhibit a wide range of biological activities, including antipsychotic, anticonvulsant, and anticancer properties. researchgate.net
The piperidine moiety is one of the most ubiquitous N-heterocycles in pharmaceuticals and is considered a "privileged structure" due to its frequent appearance in bioactive molecules. nih.gov Its saturated, non-aromatic nature provides a three-dimensional scaffold that can be functionalized to optimize binding interactions with biological receptors.
The dicarbonyl substitution on the diazepane nitrogen atoms creates two stable amide bonds. This N-acylation serves multiple purposes. It neutralizes the basicity of the diazepane nitrogens, alters the molecule's polarity and hydrogen-bonding capabilities, and introduces rigidifying elements that can lock the molecule into a more defined conformation. The amide bond itself is a cornerstone of medicinal chemistry, found in approximately two-thirds of all small-molecule drugs. nih.gov The synthesis of such N,N'-diacyl derivatives is typically achieved by reacting the parent 1,4-diazepane with an appropriate acylating agent, in this case, piperidine-1-carbonyl chloride or a related activated species.
Evolution of Research Perspectives on Complex Amide Containing Heterocycles
Retrosynthetic Analysis of the Dioxo-Diazepane Core and its Piperidinylcarbonyl Moieties
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ub.eduicj-e.org For this compound, the analysis begins by disconnecting the most accessible bonds.
The primary disconnection points are the two amide C-N bonds linking the piperidine (B6355638) rings to the diazepane core. This transform simplifies the target molecule into the parent heterocycle, 1,4-diazepane, and two equivalents of an activated piperidinecarbonyl species, such as piperidine-1-carbonyl chloride. This approach isolates the challenge of forming the core ring from the installation of the functional groups.
A further retrosynthetic step on the 1,4-diazepane ring itself involves disconnecting the C-N bonds within the seven-membered ring. A common strategy for synthesizing cyclic diamines is the cyclization of a linear precursor. This leads to precursors such as N,N'-bis-protected-1,3-diaminopropane and a two-carbon electrophile, or more commonly, from ethylenediamine (B42938) and a suitable three-carbon dielectrophile like 1,3-dihalopropane. This multi-step disconnection strategy breaks down the complex target into simple, readily available building blocks.
Development of Novel Cyclization Reactions for the 1,4-Diazepane Ring System
The formation of the seven-membered 1,4-diazepane ring is the cornerstone of the synthesis. Modern organic synthesis has produced several innovative methods for constructing this heterocyclic core.
One-Pot Multicomponent Condensation Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient route to complex molecules. researchgate.net A novel one-pot pseudo-five-component synthesis has been described for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, starting from simple inputs like 2,3-diaminomaleonitrile, a ketone, an isocyanide, and water. acs.org Such strategies, known for their high atom economy and procedural simplicity, can be adapted to generate diverse diazepane scaffolds. acs.orgijcrt.org The Hantzsch reaction, a classic MCR for synthesizing dihydropyridines, exemplifies the power of this approach in creating heterocyclic systems in a single, efficient step. ijcrt.org
Intramolecular N-Arylation Approaches for Ring Closure
While often applied to the synthesis of benzodiazepines (the aromatic analogues), intramolecular N-arylation reactions represent a powerful tool for forming seven-membered rings. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method in this category. mdpi.com This reaction can be used to form a C-N bond intramolecularly, cyclizing a linear precursor containing an amine and an aryl halide to form the diazepine (B8756704) ring. mdpi.com Another approach involves the copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which proceeds under mild conditions to create a fused azetidine-diazepine system that can be further modified. nih.govmdpi.com Although these examples typically involve an aromatic component, the fundamental principle of metal-catalyzed intramolecular C-N bond formation is a viable strategy for the closure of the saturated 1,4-diazepane ring from appropriately functionalized aliphatic precursors.
Reactions Involving N-Propargylamines in Diazepane Formation
N-Propargylamines are exceptionally versatile building blocks in heterocyclic synthesis due to their inherent reactivity. rsc.orgnih.gov Their use in forming 1,4-diazepane cores has grown significantly, offering atom-efficient and shorter synthetic routes. rsc.org Strategies often involve the Huisgen 1,3-dipolar cycloaddition, where the propargyl group (an alkyne) reacts with an azide (B81097) to form a triazole-fused ring system. researchgate.net For instance, o-(azidomethyl)propargylanilines can be cyclized via a catalyst-free intramolecular 1,3-dipolar cycloaddition to yield triazole-fused 1,4-benzodiazepines. rsc.org These methods highlight the utility of N-propargylamines in constructing complex heterocyclic frameworks that include the diazepane moiety. researchgate.netresearchgate.net
Installation of Piperidinylcarbonyl Substituents via Amidation and Coupling Techniques
Once the 1,4-diazepane core is synthesized, the final step is the installation of the two piperidinylcarbonyl groups. This transformation is a double amidation reaction. The most direct method involves the reaction of 1,4-diazepane with two equivalents of an acylating agent derived from piperidine.
Common acylating agents for this purpose include:
Piperidine-1-carbonyl chloride: This acyl chloride is highly reactive and will readily acylate the secondary amines of the diazepane ring, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Carbonyldiimidazole (CDI) activated piperidine: Piperidine can be reacted with CDI to form an activated intermediate, which then smoothly reacts with the diazepane amines.
Phosgene (B1210022) or a phosgene equivalent: The 1,4-diazepane can be reacted with phosgene (or a safer equivalent like triphosgene (B27547) or diphosgene) to form a bis-carbamoyl chloride, which is then reacted with piperidine to yield the final product.
These standard amidation techniques are robust and widely used in organic synthesis to form stable C-N amide bonds.
Catalytic Methodologies for the Formation of the this compound Scaffold
Catalysis offers efficient, selective, and often more environmentally friendly routes to chemical synthesis. Several catalytic methodologies have been developed for the formation of the 1,4-diazepane ring system.
A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to effectively catalyze the coupling of diamines and diols via a hydrogen borrowing mechanism to produce diazepanes. organic-chemistry.org This method is notable for its high yields and for overcoming common issues like catalyst poisoning by the chelating diamine substrates. organic-chemistry.org
Heteropolyacids (HPAs), such as those of the Keggin type, have been employed as highly efficient Brønsted acid catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts promote the reaction of ketimine intermediates with aldehydes, leading to good to excellent yields in shorter reaction times compared to conventional catalysts. nih.gov
Palladium catalysis is widely used for constructing C-N bonds. Palladium-catalyzed carboamination reactions between aryl halides and amines bearing a pendant alkene have been successfully applied to the synthesis of saturated 1,4-benzodiazepines, demonstrating a rare example of a seven-membered ring-forming alkene difunctionalization. nih.gov This highlights the potential of transition metal catalysis to construct the core diazepane scaffold with high efficiency and control. mdpi.comnih.gov
| Catalytic Method | Catalyst | Reactants | Product | Key Features | Reference |
| Hydrogen Borrowing | (Pyridyl)phosphine-ligated Ruthenium(II) | Diamines, Diols | 1,4-Diazepanes | Environmentally friendly, overcomes catalyst poisoning, high yields. | organic-chemistry.org |
| Acid Catalysis | Keggin-type Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Ketimines, Aldehydes | 1,4-Diazepine derivatives | High yields, short reaction times, strong Brønsted acidity. | nih.gov |
| Carboamination | Pd₂(dba)₃ / P(4-F-C₆H₄)₃ | N-allyl-2-aminobenzylamine derivatives, Aryl bromides | Saturated 1,4-Benzodiazepines | Forms seven-membered rings, good yields, high diastereoselectivity. | nih.gov |
| Intramolecular N-Arylation | Pd(OAc)₂ / BINAP | (Hetero)aryl halide and aromatic amine precursors | Dibenzo[b,e] rsc.orgrsc.orgdiazepinones | Efficient C-N bond formation for ring closure. | mdpi.com |
Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Reactions)
Transition metal catalysis, particularly with palladium, has become a powerful tool for the construction of the 1,4-diazepane core. These methods offer mild reaction conditions and broad functional group tolerance.
Palladium-catalyzed reactions are frequently employed for the synthesis of benzodiazepine (B76468) derivatives. mdpi.com One common strategy involves the intramolecular Buchwald-Hartwig amination, which is effective for forming the seven-membered ring of 1,4-benzodiazepin-2,5-diones. mdpi.com Another approach is the palladium-catalyzed aminoacetoxylation of alkenes, which has been used to synthesize 1,4-benzodiazepin-5-ones. mdpi.com Additionally, palladium-catalyzed carboamination reactions of N-allyl-2-aminobenzylamine derivatives with aryl bromides have proven effective for creating saturated 1,4-benzodiazepines. nih.gov In some instances, regioselectivity can be influenced by the electronic properties of the substituents, as seen in the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. nih.gov
Ruthenium catalysts also play a significant role. A (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling of diols and diamines through a hydrogen borrowing mechanism to produce diazepanes. organic-chemistry.orgnih.gov This method is advantageous as it can overcome catalyst poisoning issues often encountered with chelating diamines. organic-chemistry.org
Copper-catalyzed reactions have also been developed for the asymmetric synthesis of dibenzo[b,d]azepines through intramolecular reductive or borylative cyclization of 2'-vinyl-biaryl-2-imines. us.es
Table 1: Examples of Transition Metal-Catalyzed Synthesis of 1,4-Diazepane Analogues
| Catalyst/Reagents | Substrates | Product | Key Features |
| Pd(OAc)₂, DIPEA, PhI(OAc)₂ | Alkenes | 1,4-Benzodiazepin-5-ones | Aminoacetoxylation of alkenes. mdpi.com |
| Pd catalyst | N-allyl-2-aminobenzylamine derivatives, Aryl bromides | Saturated 1,4-Benzodiazepines | Carboamination reaction. nih.gov |
| (Pyridyl)phosphine-ligated Ru(II) | Diols, Diamines | Diazepanes | Hydrogen borrowing mechanism; overcomes catalyst poisoning. organic-chemistry.orgnih.gov |
| CuI/(Ph-BPE) | 2'-vinyl-biaryl-2-imines | Dibenzo[b,d]azepines | Asymmetric intramolecular reductive or borylative cyclization. us.es |
Lewis Acid Catalysis in Key Synthetic Steps
Lewis acid catalysis provides an alternative and often complementary approach to the synthesis of 1,4-diazepane derivatives. These catalysts can activate substrates and facilitate key bond-forming reactions.
Heteropolyacids (HPAs) of the Keggin-type have demonstrated high efficiency in catalyzing the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives from ketimine intermediates and aldehydes. nih.gov The catalytic activity of these HPAs can be tuned by altering their composition, with H₅PMo₁₀V₂O₄₀ often showing superior performance in terms of yield and reaction time. nih.gov The use of HPAs represents a greener alternative to conventional catalysts like trifluoroacetic acid, offering high yields and shorter reaction times for a range of derivatives. nih.gov
Other Lewis acids, such as oxalic acid, have been used in multicomponent reactions to synthesize dibenz acs.orgnih.gov-diazepine-1-ones in water, highlighting a green and facile approach. researchgate.net
Table 2: Comparison of Catalysts in the Synthesis of 1,4-Diazepine Derivatives
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| H₅PMo₁₀V₂O₄₀ | Refluxing ethanol | 90-98% | 1.5-3.5 h | nih.gov |
| H₆PMo₉V₃O₄₀ | Refluxing ethanol | 88-96% | 2.0-4.0 h | nih.gov |
| H₄PMo₁₁VO₄₀ | Refluxing ethanol | 85-94% | 2.5-4.5 h | nih.gov |
| H₃PMo₁₂O₄₀ | Refluxing ethanol | 82-92% | 3.0-5.0 h | nih.gov |
| H₃PW₁₂O₄₀ | Refluxing ethanol | 80-90% | 3.5-5.5 h | nih.gov |
| CF₃COOH | Refluxing conditions | 70-85% | 6.0-8.0 h | nih.gov |
| Oxalic acid | Water, Reflux | 92-94% | Not specified | researchgate.net |
Stereoselective Synthesis of Chiral 1,4-Diazepane Derivatives
The synthesis of enantiomerically pure 1,4-diazepane derivatives is of significant interest due to the often stereospecific nature of their biological activity. Stereoselective methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, are employed to achieve this goal.
Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com These auxiliaries, often derived from natural sources like amino acids or terpenes, are instrumental in the asymmetric synthesis of complex molecules. nih.gov Evans' oxazolidinones and pseudoephenamine are examples of effective chiral auxiliaries used in asymmetric alkylation reactions to produce enantiomerically enriched products. nih.govresearchgate.net After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com
Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Copper-catalyzed asymmetric intramolecular reductive cyclization has been successfully used to synthesize dibenzo[b,d]azepines with both central and axial chirality. us.es This method provides high yields and excellent diastereo- and enantioselectivities.
Enzymatic Resolution Techniques in Diazepane Synthesis
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the two.
Imine reductases (IREDs) have been successfully applied in the enzymatic intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantiomeric excess (93% to >99%). acs.org Both (R)- and (S)-selective IREDs have been identified, and their catalytic efficiency can be significantly improved through protein engineering, such as site-directed mutagenesis. acs.org For example, a double mutant of the IRED from Leishmania major showed a 61-fold increase in catalytic efficiency. acs.org
Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also widely used for the kinetic resolution of various chiral compounds. nih.gov The efficiency of enzymatic resolutions can be optimized by adjusting reaction parameters such as temperature and the choice of co-solvent. nih.gov
Table 3: Enantioselective Synthesis of 1,4-Diazepane Analogues
| Method | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Asymmetric Catalysis | CuI/(Ph-BPE) | Dibenzo[b,d]azepines | Up to 99% ee, >20:1 dr | us.es |
| Enzymatic Resolution | Imine Reductases (IREDs) | Chiral 1,4-Diazepanes | 93% to >99% ee | acs.org |
Green Chemistry Principles and Sustainable Synthetic Approaches for 1,4-Diazepanes
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve efficiency. mdpi.com For the synthesis of 1,4-diazepanes, this includes the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions.
The use of water as a solvent in the oxalic acid-catalyzed synthesis of dibenz acs.orgnih.gov-diazepine-1-ones is a prime example of a green synthetic approach. researchgate.net Similarly, the application of recyclable heterogeneous catalysts like volcanic ash in the synthesis of 3H-1,5-benzodiazepines under solvent-free conditions aligns with green chemistry principles. nih.gov The catalyst demonstrated good reusability without a significant loss in yield. nih.gov
The hydrogen borrowing strategy catalyzed by ruthenium complexes is another sustainable method, as it produces water as the only byproduct and allows for high atom economy. organic-chemistry.org Furthermore, domino reactions, which involve multiple bond-forming events in a single step, contribute to the efficiency and sustainability of 1,4-diazepane synthesis by reducing the number of synthetic steps and purification procedures. acs.org
High-Resolution Spectroscopic Elucidation Techniques
The precise structural elucidation of this compound relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, exact mass, and the nature of its functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, ¹H, ¹³C, ¹⁵N, ¹⁹F)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the diazepane ring and the piperidinyl moieties. The protons on the diazepane ring would likely appear as complex multiplets due to spin-spin coupling and the conformational dynamics of the seven-membered ring. The piperidinyl protons would also exhibit multiplets, corresponding to the different positions on the piperidine ring.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbons of the piperidinylcarbonyl groups, as well as for the carbons of the diazepane and piperidine rings. The chemical shifts of the diazepane ring carbons would be sensitive to the ring's conformation.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can offer valuable insight into the electronic environment of the nitrogen atoms within the diazepane ring. The chemical shifts of the nitrogen atoms would be influenced by the nature of the acyl substituents. For similar cyclic secondary amines like piperidine and pyrrolidine, the ¹⁵N NMR signal is observed around -342 to -344 ppm with respect to nitromethane. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Diazepane Ring CH₂ | 2.5 - 4.0 | 40 - 60 |
| Piperidine Ring CH₂ | 1.4 - 3.6 | 20 - 50 |
| Carbonyl (C=O) | - | 165 - 175 |
Note: These are estimated chemical shift ranges based on general values for similar functional groups and structures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing its exact mass with high accuracy. For this compound (C₁₇H₃₀N₄O₂), the exact mass can be calculated and would be confirmed by HRMS analysis, typically using electrospray ionization (ESI). This technique is routinely used in the characterization of novel 1,4-diazepine derivatives to confirm their synthesis and purity. mdpi.com
Data Table: Calculated Exact Mass for this compound
| Ion | Chemical Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₇H₃₁N₄O₂⁺ | 323.2442 |
| [M+Na]⁺ | C₁₇H₃₀N₄NaO₂⁺ | 345.2261 |
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification
Vibrational (FT-IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the amide groups, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aliphatic rings and C-N stretching vibrations. In related diazepine structures, the carbonyl (C=O) and imine (C=N) stretching vibrations are key diagnostic peaks. researchgate.net
Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As this compound lacks extensive conjugation or chromophores that absorb strongly in the UV-Vis range, it is not expected to show significant absorption in the visible region. Any absorption would likely be in the UV region, corresponding to n→π* and π→π* transitions of the amide carbonyl groups.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, analysis of a structurally related compound, 1,4-bis(piperidin-1-ylcarbonyl)benzene, reveals key structural features of the piperidinylcarbonyl moiety. nih.gov For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, X-ray crystallography has been instrumental in identifying an unexpected low-energy twist-boat ring conformation. nih.gov The parent hexahydro-1,4-diazepine (homopiperazine) has been shown to exist in a pseudo-chair conformation in the solid state. mdpi.com
Data Table: Illustrative Crystal Data for a Related Compound (1,4-bis(piperidin-1-ylcarbonyl)benzene) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1255 (19) |
| b (Å) | 10.060 (3) |
| c (Å) | 8.6941 (16) |
| β (°) | 106.991 (14) |
| Volume (ų) | 763.3 (3) |
Detailed Conformational Analysis of Seven-Membered Diazepane Rings
The seven-membered diazepane ring is conformationally flexible and can adopt several low-energy conformations. The nature of the substituents on the nitrogen atoms plays a crucial role in determining the preferred conformation.
Ring Puckering and Inversion Dynamics
The 1,4-diazepane ring can exist in various conformations, including chair, boat, and twist-boat forms. For N,N-disubstituted-1,4-diazepane derivatives, NMR spectroscopy, X-ray crystallography, and molecular modeling studies have indicated that a twist-boat ring conformation can be a low-energy state. nih.gov The parent homopiperazine (B121016) molecule adopts a pseudo-chair conformation. mdpi.com The interconversion between these conformations, known as ring inversion, is often rapid at room temperature on the NMR timescale. The energy barrier for this inversion in related 1,4-benzodiazepines has been calculated to be around 17.6 kcal/mol. The presence of bulky piperidinylcarbonyl substituents on the nitrogen atoms of the 1,4-diazepane ring is expected to influence the ring's puckering and the dynamics of its inversion, potentially favoring a specific conformation to minimize steric hindrance.
Influence of Piperidinylcarbonyl Substituents on Preferred Conformations
The introduction of 1-piperidinylcarbonyl substituents at the N1 and N4 positions of the 1,4-diazepane ring significantly influences its conformational landscape. While direct crystallographic or comprehensive solution-state conformational analysis of this compound is not extensively documented in publicly available research, the influence of these substituents can be inferred from studies on related N,N'-di-substituted 1,4-diazepanes and fundamental principles of stereochemistry. The piperidinylcarbonyl groups impose considerable steric and electronic effects that dictate the preferred geometry of the flexible seven-membered diazepane ring.
The 1,4-diazepane ring itself is inherently flexible, capable of adopting several conformations, including chair, boat, and twist-boat forms. The energy barriers between these conformations are relatively low in the unsubstituted ring. However, the presence of bulky N-substituents, such as the piperidinylcarbonyl groups, introduces significant steric hindrance that disfavors certain conformations and stabilizes others.
Research on other N,N'-disubstituted 1,4-diazepane derivatives has shown a preference for twist-boat conformations in some cases, driven by the need to minimize steric clashes between the substituents. nih.gov For instance, in certain N,N'-disubstituted 1,4-diazepane orexin receptor antagonists, a twist-boat conformation was identified as the low-energy state, facilitated by intramolecular interactions. nih.govnih.gov In contrast, the crystal structure of 1,4-ditosyl-1,4-diazepane (B1297171) reveals a conformation of the diazepane ring, although disorder was observed for two of the carbon atoms. nih.govnih.gov Similarly, a chair conformation has been observed for a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one derivative. nih.gov
In the case of this compound, the piperidinylcarbonyl substituents are not only sterically demanding but also introduce the complexities of amide bond planarity and rotational isomerism. The partial double bond character of the C-N bond within the amide linkage restricts rotation, leading to the possibility of cis and trans conformations with respect to the carbonyl group. researchgate.net This gives rise to several potential rotational isomers (rotamers) for the entire molecule, further complicating the conformational analysis.
Computational modeling and advanced NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) studies, would be invaluable in elucidating the precise conformational preferences and the dynamics of this compound in solution. Such studies could provide detailed information on the torsional angles within the diazepane ring and the rotational barriers around the N-carbonyl bonds, offering a comprehensive understanding of how the piperidinylcarbonyl substituents govern the three-dimensional structure of the molecule.
Chemical Reactivity, Derivatization, and Scaffold Diversification of 1,4 Diazepanes
Exploration of Functional Group Transformations on the 1,4-Diazepane Core
The 1,4-diazepane scaffold is a versatile platform for a variety of functional group transformations, primarily centered on the two nitrogen atoms. These transformations are key to diversifying the core structure for various applications.
One of the most fundamental transformations is N-alkylation. For instance, the alkylation of 1,4-diazepane-6-amine (DAZA) with 2-hydroxybenzyl pendant arms can be achieved through a one-pot synthesis involving carbonyl amine condensation followed by reductive amination. nih.gov This process can lead to a mixture of mono-, di-, and tri-alkylated products, demonstrating the sequential reactivity of the nitrogen atoms. nih.gov The reaction pathway can be influenced by stoichiometry and reaction conditions to favor a specific degree of substitution.
Another significant strategy for modifying the diazepane core is through metal-catalyzed reactions. Palladium-catalyzed carboamination reactions have been successfully employed to construct saturated 1,4-benzodiazepine (B1214927) rings from N-allyl-2-aminobenzylamine derivatives and aryl bromides. nih.gov This method represents a sophisticated transformation that builds the heterocyclic core while simultaneously introducing substituents.
The synthesis of the diazepane ring itself is a critical area of functional group transformation. Ruthenium(II) catalysts have been used in diol-diamine coupling reactions to produce diazepanes through a hydrogen borrowing mechanism. organic-chemistry.org This approach is notable for its efficiency and tolerance of various functional groups on both the diamine and diol starting materials. organic-chemistry.org Additionally, heteropolyacids have been shown to be effective catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes, often resulting in high yields and short reaction times. nih.gov
These transformations highlight the chemical tractability of the 1,4-diazepane core, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Ruthenium(II) Complex | (Pyridyl)phosphine-ligated Ru(II) | Diol-Diamine Coupling (Hydrogen Borrowing) | organic-chemistry.org |
| Heteropolyacid (Keggin-type) | H₃PW₁₂O₄₀ | Ketimine-Aldehyde Condensation | nih.gov |
| Palladium Complex | Pd₂(dba)₃ with P(4-F-C₆H₄)₃ | Intramolecular Carboamination | nih.gov |
| Brønsted Acid | Trifluoroacetic Acid (CF₃COOH) | Ketimine-Aldehyde Condensation | ijpcbs.com |
Synthesis and Reactivity of Piperidinylcarbonyl Moieties
The piperidinylcarbonyl groups in 1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane are amide functionalities that dictate much of the molecule's properties and reactivity. Their synthesis is typically achieved through standard amide bond formation protocols. The most common methods would involve:
Acylation of 1,4-diazepane: Reacting 1,4-diazepane with two equivalents of piperidine-1-carbonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Amidation of a diazepane derivative: Reacting a 1,4-diazepane-1,4-dicarbonyl chloride intermediate with two equivalents of piperidine (B6355638).
The reactivity of the resulting N-acyl piperidine units is of significant interest. The kinetics of N-acylation for piperidine with various esters have been studied, showing that the reaction rates are influenced by the electronic nature of the ester's leaving group and the solvent system. butlerov.com These studies provide insight into the thermodynamics and mechanism of the formation of the piperidinylcarbonyl moiety.
Once formed, the piperidine rings can undergo their own set of functionalization reactions. For example, selective endo-cyclic α-functionalization of N-alkyl piperidines can be achieved by generating iminium ions from tertiary alkylamine N-oxides, followed by the addition of nucleophiles. acs.org While the electron-withdrawing nature of the carbonyl group in this compound would influence the ease of N-oxide formation, this methodology presents a potential pathway for derivatization. Furthermore, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been demonstrated through enantioselective acylation, showcasing a method to obtain enantioenriched piperidine fragments that can be further functionalized. whiterose.ac.uk
Mechanistic Studies of Reactions Involving the 1,4-Diazepane Ring System
Understanding the reaction mechanisms involved in the synthesis and transformation of 1,4-diazepanes is crucial for optimizing existing methods and developing new ones. Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights.
The mechanism for the synthesis of 1,4-diazepines from cetimine intermediates and aromatic aldehydes has been investigated using DFT. ijpcbs.com These studies elucidate the different species involved, their relative stabilities, and the most favorable reaction pathways, considering factors like tautomeric equilibria. ijpcbs.com
Similarly, quantum chemical calculations have been used to investigate the mechanism of the reductive amination of substituted diazepanes. nih.gov These calculations explored the formation of trialkylated products, suggesting a pathway involving a nucleophilic attack of a secondary endocyclic nitrogen atom on a free carbonyl group, proceeding through either a hemiaminal or an iminium intermediate. nih.gov
Mechanistic considerations are also vital in metal-catalyzed reactions. In the Pd-catalyzed carboamination for the synthesis of 1,4-benzodiazepines, the proposed mechanism involves a syn-aminopalladation of an alkene. nih.gov A key challenge in forming seven-membered rings like diazepane is the competition with β-hydride elimination from the organopalladium intermediate, which can lead to undesired enamine byproducts. nih.gov Understanding these competing pathways is essential for designing catalyst systems and reaction conditions that favor the desired cyclization.
Photochemical Behavior and Photo-transformation Pathways of Diazepane Derivatives
The interaction of diazepane derivatives with light can lead to unique chemical transformations. While the photochemistry of the specific title compound is not documented, studies on related diazepine (B8756704) structures provide a framework for predicting its potential behavior.
Photoisomerization Processes
Photoisomerization is a prominent reaction pathway for some diazepine systems. Research on 2,3-dihydro-1,2-diazepine ketones and carbinols has shown that they readily undergo photocyclization upon exposure to UV light or even sunlight. acs.org This process involves the formation of a bicyclic system, specifically 1,2-diazabicyclo[3.2.0]hept-6-enes. acs.orgacs.org The reaction is an efficient intramolecular [2+2] cycloaddition, converting the seven-membered ring into a fused five- and four-membered ring system. acs.org The efficiency and rate of this photocyclization are dependent on the substituents on the diazepine ring. acs.org
Photoelectrocyclization Mechanisms
The photocyclization described above is a classic example of a photoinduced electrocyclic reaction. In the case of the 1,2-diazepine system, the conjugated diene portion of the ring undergoes a concerted cyclization to form the bicyclo[3.2.0]heptene product. acs.org Other photochemical pathways have also been explored. For instance, the photochemical synthesis of 1,4-benzodiazepines has been achieved through the irradiation of photoactive substrates derived from anthranilic acid and α-amino acids. researchgate.net Furthermore, studies on porphyrazines with annulated 1,4-diazepine rings have revealed complex photophysical and photochemical properties, including effects on the generation of singlet oxygen. researchgate.net The photochemistry of a fused 1,4-dihydronaphtho[1,8-de] acs.orgacs.orgdiazepine has also been investigated, leading to the generation of reactive intermediates like 1,8-naphthoquinodimethane. acs.org
Exploration of Supramolecular Interactions and Co-crystallization Phenomena
The presence of two amide groups in this compound makes it an excellent candidate for participating in supramolecular interactions, particularly hydrogen bonding. These interactions can lead to the formation of well-ordered structures like co-crystals.
The formation of metallacycles with benzodiazepine (B76468) ligands via C-H activation is another facet of their supramolecular chemistry. nih.gov The specific geometry of the diazepine ring and its substituents allows it to act as a scaffold for coordinating with metal centers, opening avenues for new catalytic or therapeutic agents. nih.gov While this compound lacks the aromatic rings typical of benzodiazepines used in these studies, the principle of using the diazepane core as a structural foundation for building larger, functional assemblies remains relevant. The two carbonyl oxygen atoms could potentially act as coordination sites for metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular complexes.
Theoretical and Computational Chemistry Studies on 1,4 Bis 1 Piperidinylcarbonyl 1,4 Diazepane
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and molecular properties of 1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane. These methods provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.
A key aspect of the electronic structure is the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. For N,N'-diacyl-1,4-diazepane derivatives, the HOMO is typically localized on the amide nitrogen and oxygen atoms, while the LUMO is distributed over the carbonyl carbons and the diazepane ring.
Table 1: Calculated Electronic Properties of a Representative N,N'-Diacyl-1,4-Diazepane Scaffold
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: These values are representative for N,N'-diacyl-1,4-diazepane systems and have been derived from DFT calculations on analogous structures. The exact values for this compound may vary.
Density Functional Theory (DFT) Applications for Geometrical Optimization and Tautomeric Equilibria
Density Functional Theory (DFT) is a powerful computational method for determining the stable three-dimensional structure of molecules through geometrical optimization. For a flexible molecule like this compound, DFT can be used to identify the lowest energy conformers and the transition states that connect them.
The 1,4-diazepane ring can adopt several conformations, with the most common being the chair and boat forms. However, due to the seven-membered ring's flexibility, twisted-chair and twisted-boat conformations are also possible. The presence of the bulky and polar 1-piperidinylcarbonyl substituents at the N1 and N4 positions introduces significant steric and electronic effects that dictate the preferred conformation. Computational studies on N,N-disubstituted-1,4-diazepanes have shown a preference for a twist-boat conformation, which minimizes steric hindrance between the substituents. nih.gov
Table 2: Calculated Geometrical Parameters for the Twist-Boat Conformation of a Representative N,N'-Diacyl-1,4-Diazepane Scaffold
| Parameter | Value |
|---|---|
| C-N (amide) bond length | 1.35 Å |
| C=O bond length | 1.23 Å |
| C-N-C (diazepane) bond angle | 118° |
Note: These values are representative and based on DFT calculations of similar N,N'-diacyl-1,4-diazepane structures.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational landscape and flexibility of this compound over time. By simulating the motion of atoms and molecules, MD can explore the different conformations accessible to the molecule and the transitions between them. nih.gov
For this compound, MD simulations can reveal the preferred orientations of the piperidinylcarbonyl substituents relative to the diazepane ring. These simulations can also show how the flexibility of the seven-membered ring allows the molecule to adapt its shape in response to its environment, such as in a solvent or when interacting with a biological target. The results of MD simulations are often analyzed to identify the most populated conformational states and to calculate properties such as the root-mean-square deviation (RMSD) and radius of gyration, which quantify the molecule's flexibility and compactness. acs.org
The insights gained from MD simulations are particularly valuable in drug design, as they can help to understand how a ligand might bind to a receptor and the conformational changes that may occur upon binding. nih.gov
In Silico Design Principles for Novel 1,4-Diazepane-Based Scaffolds
The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. In silico design principles are increasingly being used to guide the development of novel 1,4-diazepane-based scaffolds with improved potency, selectivity, and pharmacokinetic properties.
Computational techniques such as molecular docking and pharmacophore modeling are employed to design new derivatives of 1,4-diazepane. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the design of molecules with improved binding affinity. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to design new molecules that fit the pharmacophore model.
The this compound structure itself provides a versatile platform for further modification. The piperidine (B6355638) rings can be substituted to explore interactions with specific subpockets of a binding site. The carbonyl groups can be replaced with other functional groups to modulate the electronic properties and hydrogen bonding capabilities of the molecule. The diazepane ring can also be conformationally constrained to lock the molecule in a bioactive conformation, which can lead to increased potency and selectivity. nih.gov The use of computational tools in the design of novel 1,4-diazepane-based scaffolds accelerates the drug discovery process and increases the likelihood of identifying promising new therapeutic agents.
1,4 Diazepane Scaffolds in Advanced Chemical Design and Method Development
The Role of the 1,4-Diazepane Core as a Privileged Structure in Organic Synthesis
The 1,4-diazepane framework is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its capacity to serve as a versatile template for the development of ligands that can interact with a variety of biological targets. The distinct geometry of the seven-membered ring allows it to fit snugly into binding sites, while also providing a stable framework for the addition of functional groups that can selectively interact with amino acid residues of a target protein, thereby enhancing both affinity and selectivity.
The clinical significance of compounds incorporating the 1,4-diazepane moiety, such as diazepam, underscores the therapeutic potential of this scaffold. These compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anxiolytic, anticonvulsant, and hypnotic effects. The success of these established drugs has fueled further exploration into novel 1,4-diazepane derivatives.
A notable example of a derivative built upon this core is 1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane . In this molecule, the foundational 1,4-diazepane ring is symmetrically substituted at both nitrogen atoms with piperidinylcarbonyl groups. This substitution pattern exemplifies how the core scaffold can be elaborated to explore new chemical space and potentially new biological activities.
Strategies for Scaffolding Diverse Chemical Libraries Based on 1,4-Diazepane
The development of diverse chemical libraries is a key strategy in drug discovery. The 1,4-diazepane scaffold is an excellent starting point for the construction of such libraries due to the multiple points for diversification. Synthetic strategies often involve the initial construction of the diazepane ring followed by functionalization.
One common approach involves the condensation of diamines with bis-electrophiles. For instance, the reaction of a 1,2-diamine with a suitable dicarbonyl compound can yield the core 1,4-diazepane structure. Subsequent modifications can be introduced at the nitrogen atoms or on the carbon backbone.
Recent advancements have focused on developing more efficient and versatile synthetic routes. For example, a modular lead-oriented synthesis has been developed to create diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. This approach allows for the systematic variation of substituents to rapidly generate a library of compounds for biological screening.
Below is a table summarizing some synthetic approaches to 1,4-diazepane derivatives:
| Synthetic Strategy | Starting Materials | Key Features | Reference |
| Cyclocondensation | 1,2-diamines and bis-electrophiles | A fundamental and widely used method. | |
| Domino Process | 1,2-diamines and alkyl 3-oxohex-5-enoates | Step- and atom-economical, can be performed solvent-free. | |
| Intramolecular Reductive Amination | Aminoketones | Can be performed asymmetrically to yield chiral diazepanes. |
Investigation of 1,4-Diazepane as a Building Block in Complex Molecular Architectures
For instance, 1,4-diazepane derivatives have been incorporated into macrocycles and other fused-ring systems. The synthesis of azetidine-fused 1,4-diazepine derivatives has been reported, which can then undergo ring-opening reactions to produce functionalized 1,4-benzodiazepines. This demonstrates how the diazepane core can serve as a versatile intermediate for accessing a wider range of complex heterocyclic systems.
The development of new synthetic routes, such as those starting from N-propargylamines, has further expanded the accessibility of 1,4-diazepane derivatives for use in constructing intricate molecular structures. These methods often offer high atom economy and shorter synthetic pathways.
Methodological Applications of 1,4-Diazepane Derivatives in Organic Synthesis
Beyond their role as scaffolds for biologically active molecules, 1,4-diazepane derivatives also find applications in the development of new synthetic methodologies. Chiral 1,4-diazepane derivatives, for example, can be utilized as ligands in asymmetric catalysis. The defined geometry of the diazepane ring can create a chiral environment around a metal center, enabling enantioselective transformations.
Furthermore, the synthesis of 1,4-diazepane derivatives itself has been a testing ground for new synthetic reactions. The development of palladium-catalyzed carboamination reactions for the synthesis of saturated 1,4-benzodiazepines showcases the ongoing innovation in this area. These methodological advancements not only provide access to novel diazepane structures but also contribute to the broader toolkit of synthetic organic chemistry.
Here is a table of some methodological applications:
| Application Area | Specific Example | Significance | Reference |
| Asymmetric Catalysis | Chiral 1,4-diazepane ligands | Inducing enantioselectivity in metal-catalyzed reactions. | |
| Reaction Development | Pd-catalyzed carboamination | Provides a novel route to saturated 1,4-benzodiazepines. |
Future Directions and Emerging Research Avenues for 1,4 Diazepanes
Exploration of Unconventional Synthetic Pathways for the 1,4-Diazepane System
The development of novel and efficient synthetic routes to the 1,4-diazepane core remains a significant area of interest. Traditional methods often involve multi-step sequences that can be time-consuming and generate considerable waste. Researchers are now exploring more atom-economical and environmentally benign approaches.
One promising avenue is the use of N-propargylamines as versatile building blocks. rsc.org These compounds can be transformed into a variety of N-heterocycles, including 1,4-diazepanes, through shorter synthetic routes with high atom economy. rsc.org Another innovative approach involves metal-catalyzed processes, such as palladium-catalyzed carboamination reactions, which have shown efficacy in constructing the seven-membered diazepine (B8756704) ring. nih.gov These methods offer the potential for greater control over stereochemistry and the introduction of diverse functional groups.
Multi-component and domino reactions are also gaining traction as powerful tools for the one-pot synthesis of complex 1,4-diazepine derivatives from simple starting materials. researchgate.net Furthermore, the use of solid-phase synthesis and flow chemistry techniques is being investigated to streamline the production of 1,4-diazepane libraries for high-throughput screening in drug discovery. researchgate.net The application of heteropolyacids as catalysts is also being explored to improve reaction efficiency and facilitate easier product isolation. nih.gov
| Synthetic Strategy | Key Advantages | Relevant Compound Classes |
| N-Propargylamine Chemistry | High atom economy, shorter synthetic routes | Fused and substituted 1,4-diazepanes |
| Metal-Catalyzed Cyclizations | Stereochemical control, functional group tolerance | Saturated and unsaturated 1,4-diazepanes |
| Multi-Component Reactions | One-pot synthesis, increased complexity | Diverse 1,4-diazepane libraries |
| Flow Chemistry | Automation, scalability, improved safety | Pharmaceutical intermediates |
Integration of Machine Learning and Artificial Intelligence in Diazepane Synthesis Planning and Design
The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the synthesis and design of novel molecules, including 1,4-diazepanes. Machine learning (ML) algorithms are increasingly being employed for computer-aided synthesis planning (CASP), offering the potential to accelerate the discovery of new synthetic routes. nih.govresearchgate.net
AI is also being applied to the de novo design of 1,4-diazepane derivatives with desired biological activities. By learning from large datasets of known active compounds, generative models can propose novel structures with a higher probability of being effective drug candidates. This integration of AI not only streamlines the synthetic process but also enhances the creative potential in drug discovery. nih.govresearchgate.net
| AI/ML Application | Function | Impact on 1,4-Diazepane Research |
| Retrosynthesis Prediction | Proposes synthetic routes from target molecule | Accelerates the design of synthetic pathways |
| Reaction Outcome Prediction | Predicts products and potential side-products | Reduces experimental failures and optimizes reactions |
| De Novo Molecular Design | Generates novel molecular structures with desired properties | Facilitates the discovery of new drug candidates |
| Reaction Condition Optimization | Suggests optimal solvents, catalysts, and temperatures | Improves reaction yields and reduces development time |
Advanced In Situ Spectroscopic Monitoring of 1,4-Diazepane Reactions
Techniques such as in situ infrared (IR) spectroscopy can track changes in the chemical bonding of the catalyst and reactants, helping to elucidate reaction pathways. frontiersin.org For reactions involving metal catalysts, in situ X-ray absorption spectroscopy (XAS) can provide detailed information about the electronic and geometric structure of the active catalytic species. nih.gov Furthermore, in situ nanoelectrospray mass spectrometry offers a high-throughput method for evaluating reaction kinetics and screening for optimal conditions. nih.gov The use of benchtop NMR spectroscopy, enhanced by techniques like parahydrogen-induced polarization, is also emerging as a powerful tool for quantitative reaction monitoring. rsc.org
By providing a continuous stream of data, these in situ methods enable a more dynamic and informed approach to reaction optimization, leading to improved yields, reduced reaction times, and enhanced process safety.
| Spectroscopic Technique | Information Gained | Application in 1,4-Diazepane Synthesis |
| In Situ Infrared (IR) Spectroscopy | Changes in chemical bonding, identification of functional groups | Monitoring the formation and consumption of reactants and products |
| In Situ X-ray Absorption Spectroscopy (XAS) | Electronic and geometric structure of catalysts | Understanding the role of metal catalysts in cyclization reactions |
| In Situ Mass Spectrometry | Real-time monitoring of reaction species and intermediates | High-throughput screening of reaction conditions and catalysts |
| In Situ NMR Spectroscopy | Quantitative analysis of reaction kinetics and product formation | Precise determination of reaction rates and yields |
Development of Novel Analytical Techniques for Complex 1,4-Diazepane Conjugates
As the complexity of 1,4-diazepane-based molecules increases, particularly in the context of bioconjugates and advanced materials, the need for sophisticated analytical techniques becomes paramount. The characterization of these complex conjugates requires methods that can provide detailed structural information and accurately quantify the desired product.
A variety of analytical methods are employed for the detection and quantification of diazepine derivatives, including chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). rroij.comnih.gov For more complex structures, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS-MS), are essential for detailed structural elucidation. rroij.com
Furthermore, the development of novel separation techniques, such as capillary electrophoresis, and sensitive detection methods, including spectrofluorimetry, is expanding the analytical toolkit for researchers working with 1,4-diazepanes. researchgate.netarabjchem.org These advanced analytical methods are critical for ensuring the purity, stability, and quality of novel 1,4-diazepane-containing compounds, which is particularly important for their application in pharmaceuticals and other regulated industries.
| Analytical Technique | Principle | Application for 1,4-Diazepane Conjugates |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity assessment and quantification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and mass-based detection | Identification and quantification of derivatives |
| Tandem Mass Spectrometry (MS-MS) | Fragmentation of ions for structural analysis | Structural elucidation of complex conjugates |
| Capillary Electrophoresis | Separation based on charge-to-size ratio | Analysis of charged derivatives and bioconjugates |
| Spectrofluorimetry | Measurement of fluorescence | Highly sensitive quantification |
Q & A
Q. What are the standard synthetic routes for 1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the diazepane backbone. For example, coupling piperidine carbonyl groups to the diazepane core via amidation or carbamate formation. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purification steps often employ column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
Essential techniques include:
- ¹H and ¹³C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing carbonyl groups and piperidine substituents.
- FT-IR : To validate carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) and amide linkages.
- X-ray crystallography (if crystalline): For unambiguous 3D structural determination, especially to analyze conformational flexibility of the diazepane ring .
Q. How is the basic biological activity of this compound assessed in preliminary studies?
Initial screening involves:
- Antimicrobial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria and fungi.
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values.
- Solubility and permeability : Using techniques like the shake-flask method for water solubility and Caco-2 cell models for intestinal absorption potential .
Advanced Research Questions
Q. How can computational tools optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates and transition states. For example, simulating the amidation reaction between piperidine and diazepane precursors to predict activation barriers. Molecular dynamics (MD) simulations can further assess solvent effects and steric hindrance during synthesis . Tools like Gaussian or ORCA are used for these calculations, with experimental validation via kinetic studies .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell models. To address this:
- Meta-analysis : Statistically compare datasets across studies using tools like R or Python to identify outliers.
- Dose-response refinement : Re-test ambiguous activity ranges with tighter concentration gradients.
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding affinities and rule off-target effects .
Q. How can molecular docking elucidate the mechanism of action for this compound?
Docking studies (e.g., with GOLD or Schrödinger Suite) predict binding poses to biological targets like enzymes or receptors. For example:
- Target identification : Screen against databases (PDB, ChEMBL) to prioritize targets with high docking scores.
- Binding mode analysis : Assess hydrogen bonding, hydrophobic interactions, and π-stacking with active-site residues.
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energies to rank compound efficacy .
Q. What methodologies improve the pharmacokinetic profile of this compound?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bypass metabolic degradation.
- CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications (e.g., fluorination to block oxidation).
- ADMET prediction : Software like ADMETlab 2.0 forecasts absorption, distribution, and toxicity to prioritize analogs .
Methodological Challenges and Solutions
Q. How to address low skin permeability in topical applications of this compound?
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance stratum corneum penetration.
- Chemical modification : Introduce hydrophilic-lipophilic balance (HLB) adjusters (e.g., PEG chains).
- Ex vivo models : Use Franz diffusion cells with human skin explants to test permeation enhancers (e.g., terpenes) .
Q. What experimental designs minimize synthetic byproducts during scale-up?
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading).
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Data Interpretation and Validation
Q. How to validate computational predictions of this compound’s toxicity?
- In vitro assays : Ames test for mutagenicity, hERG inhibition screening for cardiac toxicity.
- In vivo models : Zebrafish embryos for acute toxicity and teratogenicity.
- Read-across methods : Compare with structurally similar compounds in databases like EPA CompTox .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
